Cas no 2387598-86-7 (6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-)

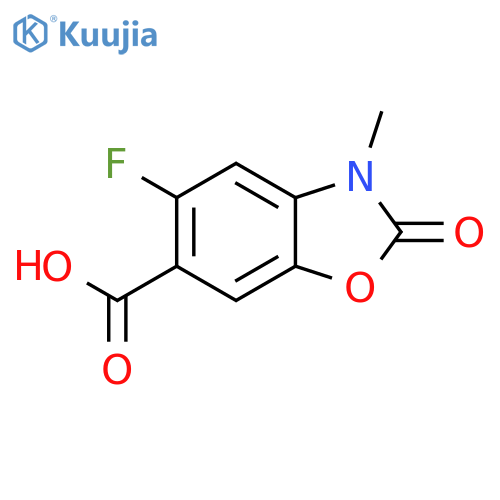

2387598-86-7 structure

商品名:6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

CAS番号:2387598-86-7

MF:C9H6FNO4

メガワット:211.146646022797

CID:5108392

6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

-

- インチ: 1S/C9H6FNO4/c1-11-6-3-5(10)4(8(12)13)2-7(6)15-9(11)14/h2-3H,1H3,(H,12,13)

- InChIKey: MXUSSIXOBACOSX-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C(O)=O)=C(F)C=C2N(C)C1=O

6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-1.0g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95% | 1.0g |

¥5144.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-250.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95% | 250.0mg |

¥2057.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-500.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95% | 500.0mg |

¥3429.0000 | 2024-08-03 | |

| Chemenu | CM389691-1g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95%+ | 1g |

$768 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-100.0mg |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95% | 100.0mg |

¥1286.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL397-5.0g |

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |

2387598-86-7 | 95% | 5.0g |

¥15432.0000 | 2024-08-03 |

6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo- 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2387598-86-7 (6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-) 関連製品

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2387598-86-7)6-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):161/258/430/645/1934